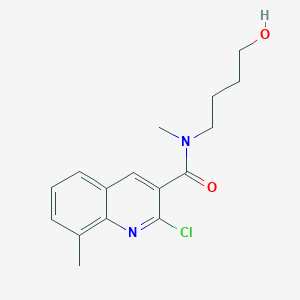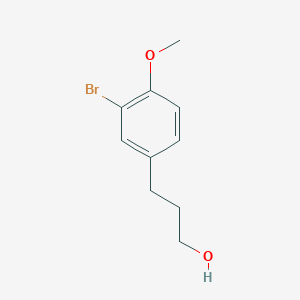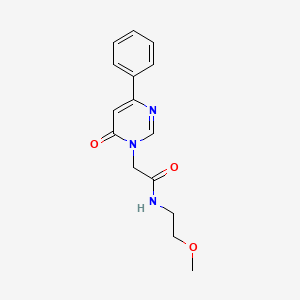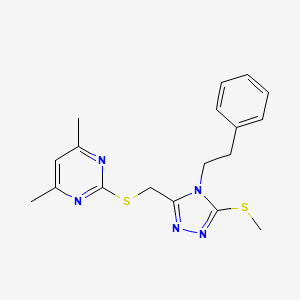
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its unique properties. Clioquinol has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects.
作用机制
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide chelates metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. By chelating these ions, this compound disrupts the normal functioning of these microorganisms, leading to their death. In the case of Alzheimer's disease, this compound has been found to reduce the levels of amyloid beta protein by chelating zinc and copper ions, which are known to promote the formation of amyloid beta plaques.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of microorganisms, including bacteria, fungi, and parasites. In addition, this compound has been found to reduce the levels of amyloid beta protein in the brain, making it a promising candidate for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, this compound has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to using this compound in lab experiments. For example, this compound can chelate a range of metal ions, which can complicate the interpretation of results. In addition, this compound has been found to exhibit some toxicity to cells, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide in scientific research. One promising area is in the development of new therapeutics for Alzheimer's disease. This compound has been found to reduce the levels of amyloid beta protein, making it a promising candidate for the treatment of this disease. Another area of future research is in the development of new antimicrobial agents. This compound has been found to exhibit antifungal, antibacterial, and antiparasitic effects, making it a promising candidate for the development of new therapeutics for infectious diseases. Finally, this compound may have potential applications in other areas of research, such as cancer, where it has been found to exhibit some anticancer properties.
合成方法
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide can be synthesized by reacting 8-hydroxyquinoline with chloroacetyl chloride to form 5-chloromethyl-8-hydroxyquinoline, which is then reacted with butylamine and dimethylamine to give this compound.
科学研究应用
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide has been widely used in scientific research due to its ability to chelate metal ions, particularly zinc and copper. This property has been utilized in the treatment of Alzheimer's disease, where it has been found to reduce the levels of amyloid beta protein, a hallmark of the disease. This compound has also been found to exhibit antifungal, antibacterial, and antiparasitic effects, making it a promising candidate for the development of new therapeutics.
属性
IUPAC Name |
2-chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-6-5-7-12-10-13(15(17)18-14(11)12)16(21)19(2)8-3-4-9-20/h5-7,10,20H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKOZIFXCVKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)N(C)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
